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Compound of Interest

Compound Name: AFR-605 free base
CAS No.: 214707-81-0
Cat. No.: B1664406

Get Quote

\ J

Structural Characterization, Pharmacodynamics, and
Experimental Protocols[1]

Executive Summary

AFR-605 (Free Base) is a high-affinity, selective antagonist of the 5-HT4 serotonin receptor.[1]
Chemically distinct as an indazole-3-carboxamide derivative, it is utilized primarily in
neuropharmacology and gastroenterology research to delineate the role of serotonergic
signaling in smooth muscle motility and cognitive modulation.[1]

Unlike its hydrochloride salt counterpart, the free base form of AFR-605 (C24H31NsO) offers
specific utility in lipophilic membrane permeability assays and non-ionic formulation studies.[1]
This guide provides a definitive technical breakdown of its structure, mechanism of action
(MoA), and validated handling protocols.

Chemical Identity & Physiochemical Properties[1]
Structural Analysis

AFR-605 is characterized by a core indazole scaffold substituted at the N1 position with an
isopropyl group and linked via a carboxamide to a piperidine ring.[1] The piperidine nitrogen is
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further functionalized with a 2-(2-pyridinyl)ethyl moiety.[1]

IUPAC Name: N-((1-(2-(pyridin-2-yl)ethyl)piperidin-4-yl)methyl)-1-isopropyl-1H-indazole-3-
carboxamide[1][2]

Canonical SMILES:
CC(C)N1C2=CC=CC=C2C(=N1)C(=O)NCC3CCN(Cc3)Ccccr4a=NC=CcCc=C4

Physiochemical Data Table

Property Value Notes

CAS No. 214707-81-0 Free Base specific
Molecular Formula C24H31Ns0

Molecular Weight 405.54 g/mol

Appearance White to off-white solid

. Low aqueous solubility in free
Solubility DMSO (>20 mg/mL); Ethanol

base form
Indicates sub-nanomolar
pAz Value 10.8 o
affinity [1]
] Stable for >2 years if protected
Storage -20°C (Desiccated)

from moisture

Mechanism of Action (MoA)
5-HT4 Receptor Antagonism

AFR-605 functions as a competitive antagonist at the 5-HT4 receptor, a G-protein-coupled
receptor (GPCR) positively coupled to Gs proteins.[1]

o Endogenous Pathway: Under normal physiological conditions, Serotonin (5-HT) binds to 5-
HT4, triggering the exchange of GDP for GTP on the Gas subunit.[1] This activates Adenylyl
Cyclase (AC), leading to an accumulation of cAMP and activation of Protein Kinase A (PKA).
[1] In the gastrointestinal tract (e.g., esophageal tunica), this cascade typically mediates
smooth muscle relaxation or cholinergic transmission enhancement.[1]
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e AFR-605 Blockade: AFR-605 binds with high affinity (pAz = 10.8), sterically preventing 5-HT
binding.[1] This blockade inhibits the downstream cAMP/PKA cascade, thereby preventing
serotonin-induced relaxation or pro-kinetic effects.[1]

Signaling Pathway Diagram
The following diagram illustrates the competitive antagonism of AFR-605 within the Gs-coupled

signaling cascade.
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Figure 1: Mechanism of AFR-605 antagonism at the 5-HT4 receptor interface.[1][2][3][4]
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Experimental Protocols
Stock Solution Preparation (Free Base)

The free base form is hydrophobic.[1] Direct dissolution in aqueous buffers will result in

precipitation.[1]

Weighing: Accurately weigh 10 mg of AFR-605 Free Base.

Solvent Choice: Add 1.0 mL of high-purity DMSO (Dimethyl Sulfoxide).[1] Vortex for 30
seconds until the solution is completely clear.

o Result: 10 mg/mL (~24.6 mM) Stock Solution.[1]

Aliquot & Storage: Aliquot into light-protective amber vials (50 uL each) to avoid freeze-thaw
cycles. Store at -20°C.

Working Solution: Dilute the DMSO stock at least 1:1000 into the assay buffer (e.g., Krebs-
Henseleit solution) immediately prior to use to minimize solvent toxicity (final DMSO < 0.1%).

[1]

Biological Validation: Rat Esophageal Tunica Assay

This assay is the gold standard for verifying AFR-605 potency [1].[1]

Objective: Measure the inhibition of serotonin-induced relaxation in carbachol-precontracted

tissue.

Workflow:

Tissue Prep: Isolate the tunica muscularis mucosae from the rat esophagus.[1] Mount in
organ baths containing oxygenated Krebs solution at 37°C.[1]

Pre-contraction: Induce sustained contraction using Carbachol (3 uM).[1] Wait for a stable
baseline tension.[1]

Agonist Curve (Control): Apply cumulative concentrations of 5-HT (1 nM — 10 uM) to
establish a relaxation response curve (ECso). Washout.
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e Antagonist Incubation: Incubate tissue with AFR-605 (e.g., 1 nM, 10 nM) for 30 minutes.[1]
e Re-challenge: Repeat the 5-HT cumulative dosing.

e Analysis: A rightward shift in the 5-HT dose-response curve without depression of the
maximum response (Schild analysis) confirms competitive antagonism.[1]

o Expected Result: pAz2 = 10.8 (extremely potent shift).[1]

Synthesis Pathway Summary

Understanding the synthesis aids in identifying impurities.[1] The synthesis of AFR-605 typically
follows a convergent route [1]:

o Core Formation: 1-isopropyl-1H-indazole-3-carboxylic acid is activated (e.g., via CDI or acid
chloride).[1]

o Amide Coupling: The activated acid is reacted with 4-(aminomethyl)piperidine (protected or
unprotected) to form the intermediate amide.[1]

» N-Alkylation (Critical Step): The piperidine nitrogen is alkylated using 2-vinylpyridine in a
Michael-type addition (often catalyzed by acetic acid/water at 95°C) to yield the final AFR-
605 structure.[1]

o Note: The use of 2-vinylpyridine is specific for generating the ethyl-pyridine tail.[1]

References

o Google Patents. (1999).[1] MXPA99009422A - Indazole amide compounds as serotoninergic
agents.[1] (Describes the synthesis of AFR-605 and the rat esophageal assay yielding
pA2=10.8).

* MedKoo Biosciences. (n.d.).[1] AFR-605 free base Product Data Sheet.[1][3] (Provides
physiochemical data, solubility, and CAS numbers).

e NCATS Inxight Drugs. (n.d.).[1] AFR-605 Entry.[1][3][S][6][7][8][9][10][11] (Verifies molecular
formula and structural identifiers).[1][2][6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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